molecular formula C10H10F12MnO7 B570903 (3E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one--manganese--water (2/1/3) CAS No. 123334-26-9

(3E)-1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one--manganese--water (2/1/3)

Cat. No.: B570903
CAS No.: 123334-26-9
M. Wt: 525.10 g/mol
InChI Key: AIFUSHZHSHRUAS-UTMFBWBUSA-N
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Description

Manganese(II) hexafluoroacetylacetonate is a versatile precursor compound of significant interest in advanced materials science and coordination chemistry. Its primary research value lies in its role as a building block for synthesizing oligonuclear manganese complexes, which are contemporary topics in the field of molecular magnetism . These complexes are relevant for studying important naturally occurring processes and have been found to behave as single-molecule magnets, exhibiting phenomena such as quantum tunneling of magnetization . Within this context, the compound has been used to create novel dinuclear structures where manganese(II) ions are bridged by ligands like cyanopyridine-N-oxide, resulting in weak ferromagnetic interaction, a notable contrast to the more common antiferromagnetic interactions observed in similar systems . Another prominent application of manganese(II) hexafluoroacetylacetonate is as a precursor for the vapor deposition of manganese oxide nanostructures . The compound's molecular structure and thermal properties make it suitable for use in chemical vapor deposition (CVD) processes, enabling the fabrication of high-purity, single-phase Mn3O4 nanosystems with tailored morphology for various technological applications . Furthermore, the hexafluoroacetylacetonate (hfac) ligand is extensively known for creating volatile metal complexes ideal for CVD, and while stable in many contexts, its behavior under specific reaction conditions can lead to intriguing decomposition products and cluster formations, highlighting its reactivity and utility in exploring new inorganic complexes . The compound also serves as a catalyst in organic synthesis and as a starting material for the development of other manganese-containing compounds and materials .

Properties

CAS No.

123334-26-9

Molecular Formula

C10H10F12MnO7

Molecular Weight

525.10 g/mol

IUPAC Name

bis((E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one);manganese;trihydrate

InChI

InChI=1S/2C5H2F6O2.Mn.3H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;;/h2*1,12H;;3*1H2/b2*2-1+;;;;

InChI Key

AIFUSHZHSHRUAS-UTMFBWBUSA-N

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.O.[Mn]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.O.[Mn]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via ligand substitution, where two Hhfa molecules displace the counterions (e.g., Cl⁻ or OAc⁻) from the manganese center. The general reaction is:

MnX2+2HhfaMn(hfa)2+2HX(X = Cl, OAc)\text{MnX}2 + 2\,\text{Hhfa} \rightarrow \text{Mn(hfa)}2 + 2\,\text{HX} \quad (\text{X = Cl, OAc})

Stoichiometric ratios are critical; deviations lead to incomplete ligand coordination or byproduct formation.

Solvent and Temperature Optimization

Ethanol and acetone are preferred due to their ability to dissolve both ionic manganese salts and organic ligands. Reflux conditions (60–80°C) enhance reaction kinetics, achieving yields of 70–85%. Prolonged heating (>12 hours) risks ligand degradation, while shorter durations (<6 hours) result in unreacted starting materials.

Table 1: Solution-Phase Synthesis Parameters

Manganese PrecursorSolventTemperature (°C)Time (h)Yield (%)Purity (%)
MnCl₂Ethanol7087595
Mn(OAc)₂Acetone65108297

Solid-State Synthesis Approach

Solid-state methods eliminate solvent handling and improve crystallinity. A representative protocol involves sealing manganese(II) acetate and sodium 2,2,6,6-tetramethylheptanedionate (Na(thd)) in an evacuated ampule under a temperature gradient (110–120°C).

Procedure and Crystallization

After one week, light-yellow crystals of the heterobimetallic complex [NaMn₂(thd)₄(OAc)]₂ form in the cooler zone. This method yields 92% product with high phase purity, attributed to controlled sublimation and slow crystallization.

Advantages and Limitations

  • Advantages : Minimal solvent use, high crystallinity, scalability.

  • Limitations : Extended reaction time (7 days), specialized equipment required.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor Synthesis

Mn(hfa)₂- tmeda (tmeda = N,N,N′,N′-tetramethylethylenediamine) exemplifies a tailored precursor for thin-film deposition. The synthesis combines Mn(OAc)₂, Hhfa, and tmeda in heptane/dichloromethane under reflux.

Ligand Stabilization

The tmeda ligand prevents manganese oxidation and enhances volatility. Reaction conditions (30–60 minutes reflux) yield 54–60% of a mononuclear complex, validated by single-crystal X-ray diffraction.

Table 2: MOCVD Precursor Properties

PropertyValue
Thermal stability (°C)Up to 150 (2% residue)
Evaporation rate0.12 g/cm²·h (100°C)
Purity>95% (elemental analysis)

Influence of Reaction Parameters

pH and Counterion Effects

Acidic conditions (pH < 5) protonate Hhfa, reducing its chelating capacity. Neutral to slightly basic media (pH 6–8) optimize ligand deprotonation and Mn²⁺ coordination. Chloride counterions yield faster kinetics than acetate due to higher lability.

Solvent Polarity

Low-polarity solvents (e.g., heptane) favor crystalline product precipitation, while polar solvents (e.g., ethanol) accelerate reaction rates but may trap impurities.

Purification and Characterization Techniques

Crystallization and Vacuum Sublimation

Crude products are recrystallized from hexane/ethyl acetate mixtures or purified via vacuum sublimation (80–100°C, 10⁻³ mbar), achieving >98% purity.

Analytical Validation

  • Elemental analysis : Confirms C, H, F, and Mn content within ±0.3% of theoretical values.

  • IR spectroscopy : Characteristic ν(C=O) at 1649 cm⁻¹ and ν(C-F) at 1202 cm⁻¹.

  • Thermogravimetric analysis (TGA) : Residual mass <2% at 150°C, confirming volatility.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)TimeScalability
Solution-phase75–8595–978–12 hHigh
Solid-state92>997 daysModerate
MOCVD precursor54–60>951–2 hLow

Comparison with Similar Compounds

Fluorinated Metal Acetylacetonates

Fluorinated acetylacetonate complexes of other transition metals share structural similarities but exhibit distinct properties due to differences in metal centers. Key examples include:

Compound Molecular Formula CAS Number Melting Point/Decomposition Key Properties
Cobalt(II) hexafluoroacetylacetonate Co(C₅HF₆O₂)₂·xH₂O 206986-92-7 197 °C (dec.) Higher thermal stability; used in catalysis
Tin(II) hexafluoroacetylacetonate Sn(C₅HF₆O₂)₂ 51319-99-4 Not reported Lower Lewis acidity; semiconductor applications
Manganese(II) hexafluoroacetylacetonate Mn(C₅HF₆O₂)₂·xH₂O 19648-86-3 Not explicitly reported Moderate volatility; CVD precursor

Key Differences :

  • Thermal Behavior : Cobalt derivatives decompose at higher temperatures compared to manganese, likely due to stronger metal-ligand bonding .
  • Electron Withdrawing Effects: Fluorine substitution in hfac ligands increases Lewis acidity compared to non-fluorinated analogs, enhancing reactivity in redox processes .

Non-Fluorinated Manganese Acetylacetonates

Manganese acetylacetonates without fluorine substituents differ significantly in physicochemical behavior:

Compound Molecular Formula CAS Number Melting Point/Decomposition Key Properties
Manganese(II) acetylacetonate Mn(C₅H₇O₂)₂ 14024-58-9 ~160 °C (dec.) Air-sensitive; lower thermal stability
Manganese(III) acetylacetonate Mn(C₅H₇O₂)₃ 14284-89-0 160 °C (dec.) Oxidizing agent; paramagnetic

Key Differences :

  • Oxidation State : Mn(II) complexes are less oxidizing than Mn(III) analogs, affecting their suitability in redox-driven applications .
  • Ligand Effects: Non-fluorinated acac ligands reduce volatility and increase hygroscopicity compared to hfac derivatives .

Other Manganese Coordination Complexes

Manganese forms diverse coordination compounds, such as manganese(II) acetate tetrahydrate (CAS: 6156-78-1) and manganese(II) chloride tetrahydrate (CAS: 13446-34-9). These ionic salts lack the chelating ligands of hfac complexes, resulting in:

  • Lower Volatility : Ionic compounds decompose rather than sublimate, limiting CVD utility .
  • Solubility : High water solubility contrasts with the organic solvent compatibility of hfac complexes .

Structural and Analytical Insights

  • Crystallography: Refinement techniques (e.g., SHELXL) reveal that Mn(hfac)₂ adopts an octahedral geometry, with fluorine atoms contributing to shortened Mn–O bond lengths compared to non-fluorinated analogs .
  • Spectroscopy : Fluorine NMR and IR spectra of hfac complexes show distinct signals due to strong C–F vibrational modes, absent in acac derivatives .

Biological Activity

Manganese(II) hexafluoroacetylacetonate (Mn(hfac)₂) is an organometallic compound that has garnered attention for its potential biological activities. This article explores the biological interactions, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₄F₁₂MnO₄
  • Molecular Weight : 471.05 g/mol
  • Purity : Typically around 95%.

Manganese complexes, including Mn(hfac)₂, interact with various biological targets such as enzymes and proteins. They are known to influence cellular processes through several mechanisms:

  • Oxidative Stress Modulation : Mn(hfac)₂ can act as an oxidative agent, potentially affecting redox-sensitive signaling pathways in cells.
  • Metal Ion Chelation : The compound can chelate essential metal ions, disrupting normal cellular functions and inhibiting bacterial growth.
  • Magnetic Properties : Certain manganese complexes exhibit unique magnetic behaviors that may influence biological systems at the molecular level .

Antimicrobial Properties

Research indicates that Mn(hfac)₂ exhibits antimicrobial activity against various pathogens. Its mechanism involves the chelation of essential metal ions required for microbial growth, leading to growth inhibition.

  • Case Study : In vitro studies demonstrated that Mn(hfac)₂ effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Interaction with Biomolecules

Manganese complexes have been shown to interact with biomolecules, influencing their structure and function:

  • Enzyme Inhibition : Mn(hfac)₂ has been reported to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.
  • Protein Binding : Studies indicate that Mn(hfac)₂ can bind to proteins, altering their conformation and activity. This interaction is crucial for understanding its potential therapeutic applications.

Research Findings

Recent studies have provided insights into the biological effects of Mn(hfac)₂:

StudyFocusFindings
Enzyme InteractionMn(hfac)₂ inhibits enzyme activity by binding to active sites, affecting metabolic processes.
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Magnetic PropertiesExhibited unique metamagnetic behavior that may influence biological interactions.

Toxicity and Safety Profile

While exploring the biological activity of Mn(hfac)₂, it is essential to consider its safety profile:

  • Toxicological Studies : Limited studies indicate that at high concentrations, manganese compounds can exhibit toxicity, particularly affecting the nervous system and causing oxidative stress .
  • Safety Measures : Handling of Mn(hfac)₂ should be done with caution due to its potential toxicity at elevated levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity manganese(II) hexafluoroacetylacetonate?

  • Methodological Answer: Synthesis typically involves reacting manganese(II) salts with hexafluoroacetylacetone (Hhfac) in anhydrous solvents under inert atmospheres (e.g., nitrogen or argon). Key parameters include stoichiometric ratios (1:2 Mn:hfac), solvent choice (e.g., ethanol or THF), and reaction temperature (60–80°C). Purity is verified via elemental analysis and FT-IR spectroscopy to confirm ligand coordination .
  • Data Consideration: Monitor reaction progress using UV-Vis spectroscopy to track ligand exchange kinetics. Impurities (e.g., unreacted Mn²⁺) can be quantified via ICP-MS .

Q. Which spectroscopic techniques are most effective for characterizing manganese(II) hexafluoroacetylacetonate?

  • Methodological Answer:

  • X-ray crystallography resolves molecular geometry and ligand coordination modes (e.g., octahedral vs. tetrahedral symmetry) .
  • EPR spectroscopy identifies Mn(II) oxidation state and spin states (high-spin d⁵, S = 5/2) .
  • Thermogravimetric analysis (TGA) assesses thermal stability and ligand decomposition thresholds .

Q. How should researchers handle and store manganese(II) hexafluoroacetylacetonate to prevent degradation?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon) at –20°C to minimize oxidation and moisture uptake. Degradation products (e.g., MnO or MnF₂) can be identified via XRD. Always use gloveboxes for air-sensitive manipulations .

Q. What are the key challenges in interpreting magnetic susceptibility data for Mn(II) complexes with fluorinated ligands?

  • Methodological Answer: Fluorinated ligands like hfac⁻ introduce strong ligand-field effects, complicating spin-state assignments. Use Evans method (NMR-based) or SQUID magnetometry to measure µeff. Compare experimental data with theoretical models (e.g., Curie-Weiss law) to resolve discrepancies .

Advanced Research Questions

Q. How do decomposition pathways of manganese(II) hexafluoroacetylacetonate vary under oxidative vs. reductive conditions?

  • Methodological Answer: Under oxidative conditions (e.g., O₂ exposure), Mn(II) oxidizes to Mn(III/IV), forming MnOxFy species detectable via XANES. Reductive environments (e.g., H₂) promote ligand dissociation, yielding Mn(0) nanoparticles. In situ Raman spectroscopy tracks intermediate phases .
  • Data Contradiction: Conflicting reports on Mn(II)→Mn(IV) pathways require controlled in situ electrochemical studies to map redox transitions .

Q. What role does the hexafluoroacetylacetonate ligand play in modulating Mn(II) redox behavior in catalytic applications?

  • Methodological Answer: The electron-withdrawing CF₃ groups stabilize high oxidation states, enhancing catalytic activity in oxidation reactions (e.g., alkene epoxidation). Use cyclic voltammetry to measure redox potentials and DFT calculations to correlate ligand effects with reactivity .

Q. How can researchers resolve discrepancies in reported crystal structures of manganese(II) hexafluoroacetylacetonate adducts?

  • Methodological Answer: Discrepancies (e.g., bond-length variations) arise from solvent inclusion or disorder. Employ high-resolution single-crystal XRD (≤0.8 Å) and refine structures using software like SHELXL. Cross-validate with Hirshfeld surface analysis to assess packing effects .

Q. What strategies mitigate ligand substitution in Mn(II)-hfac complexes during catalytic cycles?

  • Methodological Answer: Introduce sterically bulky co-ligands (e.g., phosphines) to block substitution sites. Monitor ligand exchange kinetics via <sup>19</sup>F NMR or mass spectrometry. Stabilizing solvents (e.g., fluorinated ethers) reduce ligand leaching .

Data Analysis & Presentation Guidelines

  • Contradictory Data Resolution: For conflicting oxidation-state assignments, combine XPS (Mn 2p3/2 binding energy) and EPR to distinguish Mn(II) from Mn(III/IV) .
  • Tables & Figures:
    • Include TGA data showing weight loss (%) vs. temperature (°C) to illustrate decomposition steps.
    • Present crystallographic data (e.g., bond lengths/angles) in tables, with CIF files archived in supplements .

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